molecular formula C14H12FN5OS2 B2375964 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 886927-08-8

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2375964
CAS No.: 886927-08-8
M. Wt: 349.4
InChI Key: ZONLCTDADGEGMB-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic organic compound featuring a thiophene ring, a triazole ring, and a fluorinated aromatic amide. Its unique structural components allow for diverse reactivity and applications.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit5-lipoxygenase (5-LOX) , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses .

Mode of Action

The compound’s phenyl, 1,3,4-thiadiazole, and benzothiophene cores may interact with a number of lipophilic amino acids , which could influence the activity of the enzyme.

Biochemical Pathways

The compound may affect the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme . This could lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses. The downstream effects could include a reduction in inflammation and associated symptoms.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential inhibition of the 5-LOX enzyme . By reducing the production of leukotrienes, the compound could potentially alleviate inflammation and associated symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiophene Derivative Formation: : Starting from thiophene, the compound undergoes nitration, reduction, and then cyclization to form 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole.

  • Triazole Incorporation: : The triazole is then subjected to a thioether formation reaction with 2-chloro-N-(2-fluorophenyl)acetamide, forming the final compound under mild base conditions.

Industrial Production Methods: Scaling up involves optimizing reaction conditions to maintain high yields and purity. Common techniques include continuous flow synthesis and automated batch reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Forms sulfoxides and sulfones.

  • Reduction: : Reduces nitro groups to amines.

  • Substitution: : Halogenation and alkylation reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminium hydride or catalytic hydrogenation.

  • Solvents and Catalysts: : Dimethyl sulfoxide (DMSO), dichloromethane, and palladium catalysts.

Major Products: The reactions yield various oxidized and reduced derivatives, along with substitution products like halogenated or alkylated versions.

Scientific Research Applications

Chemistry: : Used as a precursor for synthesizing complex molecules. Biology : Investigated for its potential as a pharmacophore in drug design. Medicine : Examined for its antimicrobial, antifungal, and anticancer activities. Industry : Utilized in the synthesis of specialty chemicals and polymers.

Comparison with Similar Compounds

Comparison: Similar compounds include those with thiophene and triazole rings but differ in substituents.

List of Similar Compounds

  • 2-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

  • 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

  • 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide

This compound's unique combination of structural elements makes it a versatile tool in scientific research and industrial applications. Curious about how it works in a specific field?

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONLCTDADGEGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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